
(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is a synthetic nucleoside analog It is structurally similar to adenosine but with modifications that include the replacement of the nitrogen atom at the 7-position with a carbon atom and the addition of an iodine atom at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Halogenation: Introduction of the iodine atom at the 7-position.
Deoxygenation: Removal of the hydroxyl group at the 2’-position.
Deaza Modification: Replacement of the nitrogen atom with a carbon atom at the 7-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups using nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the nucleoside.
Applications De Recherche Scientifique
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 7-position can affect the compound’s interaction with enzymes and other proteins, potentially leading to inhibition of viral replication or cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaadenosine: Lacks the iodine atom but has a similar deaza modification.
2’-Deoxyadenosine: Similar structure but without the deaza modification and iodine atom.
7-Iodo-7-deazaadenosine: Contains the iodine atom but not the deoxy modification.
Uniqueness
(2S,3R,5S)-7-Deaza-2’-deoxy-7-iodoadenosine is unique due to the combination of the deaza modification, deoxy modification, and the presence of the iodine atom. This unique structure can result in distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C11H13IN4O3 |
|---|---|
Poids moléculaire |
376.15 g/mol |
Nom IUPAC |
(2S,3S,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7-,8-/m0/s1 |
Clé InChI |
LIIIRHQRQZIIRT-FXQIFTODSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)


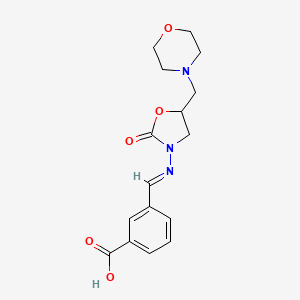
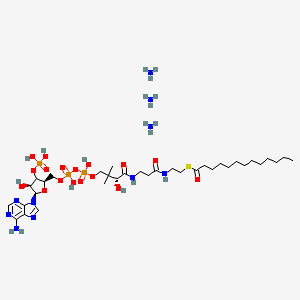
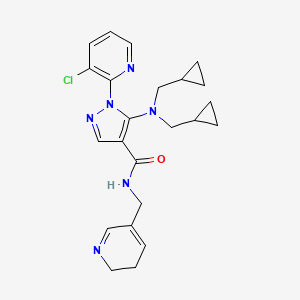

![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
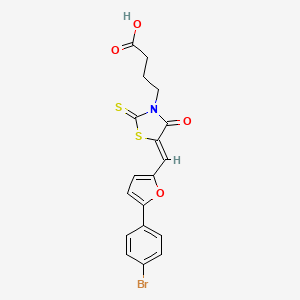
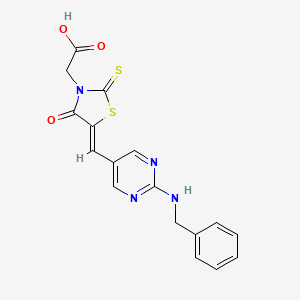
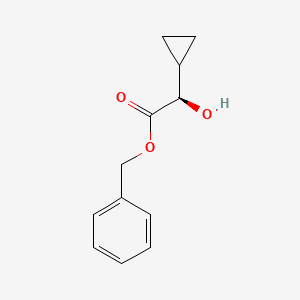
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
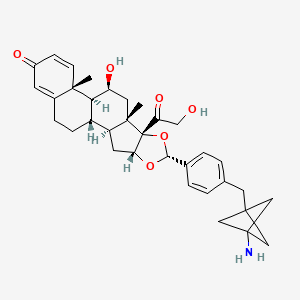
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
